3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid Intermediate in the preparation of Iopromide
Brand Name: Vulcanchem
CAS No.: 122731-59-3
VCID: VC21353903
InChI: InChI=1S/C15H15I3N2O7/c1-5(21)26-4-7(27-6(2)22)3-20-14(23)8-10(16)9(15(24)25)12(18)13(19)11(8)17/h7H,3-4,19H2,1-2H3,(H,20,23)(H,24,25)
SMILES: CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C
Molecular Formula: C15H15I3N2O7
Molecular Weight: 716 g/mol

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid

CAS No.: 122731-59-3

Cat. No.: VC21353903

Molecular Formula: C15H15I3N2O7

Molecular Weight: 716 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic Acid - 122731-59-3

CAS No. 122731-59-3
Molecular Formula C15H15I3N2O7
Molecular Weight 716 g/mol
IUPAC Name 3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
Standard InChI InChI=1S/C15H15I3N2O7/c1-5(21)26-4-7(27-6(2)22)3-20-14(23)8-10(16)9(15(24)25)12(18)13(19)11(8)17/h7H,3-4,19H2,1-2H3,(H,20,23)(H,24,25)
Standard InChI Key ZNLVMZLCIIIYPV-UHFFFAOYSA-N
SMILES CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C
Canonical SMILES CC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C
Appearance Off-White to Light Yellow Solid

Chemical Identity and Properties

3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid is a complex organic molecule with the CAS number 122731-59-3. It is also known by several synonyms, including rac-5-amino-N-(2,3-diacetoxypropyl)-2,4,6-triiodoisophthalamic acid . The compound possesses a molecular formula of C15H15I3N2O7 and a molecular weight of 716 g/mol . Its structure features a benzene ring with three iodine atoms at positions 2, 4, and 6, an amino group at position 5, a carbonyl-linked 2,3-bis(acetyloxy)propyl group, and a carboxylic acid functionality .

The compound has notable structural characteristics that influence its properties and reactivity. The presence of three iodine atoms in the benzene ring significantly enhances its radiopacity, making it highly effective at absorbing X-rays . Additionally, the inclusion of functional groups such as amino and carboxyl groups contributes to its chemical versatility, allowing for various modifications to tailor its properties for specific applications.

Physical and Chemical Properties

The compound typically appears as an off-white to light yellow solid with a purity exceeding 95% in commercial preparations. Below is a comprehensive table of the compound's properties:

PropertyValue
CAS Number122731-59-3
Molecular FormulaC15H15I3N2O7
Molecular Weight716 g/mol
IUPAC Name3-amino-5-(2,3-diacetyloxypropylcarbamoyl)-2,4,6-triiodobenzoic acid
Standard InChIInChI=1S/C15H15I3N2O7/c1-5(21)26-4-7(27-6(2)22)3-20-14(23)8-10(16)9(15(24)25)12(18)13(19)11(8)17/h7H,3-4,19H2,1-2H3,(H,20,23)(H,24,25)
Standard InChIKeyZNLVMZLCIIIYPV-UHFFFAOYSA-N
SMILESCC(=O)OCC(CNC(=O)C1=C(C(=C(C(=C1I)N)I)C(=O)O)I)OC(=O)C
AppearanceOff-White to Light Yellow Solid
Purity> 95%

Structural Characteristics and Reactivity

Iodine-Shielding Effect

A significant characteristic of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid is the iodine-shielding effect. This phenomenon occurs due to the steric hindrance created by the three iodine atoms at positions 2, 4, and 6 of the benzene ring . The effect is particularly notable in the reactivity of the carboxylic acid group, which adopts an almost perpendicular dihedral angle to the phenyl ring, as revealed by conformer search calculations .

Mechanisms of Action and Applications

X-ray Absorption Properties

The primary mechanism of action of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid involves the interaction of its iodine atoms with X-rays, resulting in a high degree of X-ray absorption . This property is crucial for applications requiring visualization under X-ray imaging.

The compound's three iodine atoms significantly enhance its radiopacity, making it valuable in non-medical research areas focused on the development and testing of radiopaque materials . This property is particularly useful in material science experiments and engineering tests where understanding the internal composition and faults within materials is essential .

Research Applications

While structurally similar to substances used in medical imaging, 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid is primarily used in purely research-based, non-clinical settings. Its applications include:

  • Development of new contrast agents for industrial radiography

  • Development of advanced composite materials requiring precise, non-destructive internal examination

  • Chemical modification studies to enhance or tailor properties for specific research needs

  • Studies of the iodine-shielding effect and its impact on chemical reactivity

  • Development of selective deprotection strategies in complex organic synthesis

The compound's chemical versatility, conferred by its multiple functional groups, makes it adaptable for various technical and scientific advancements .

Synthesis and Chemical Modifications

Synthesis Approaches

The synthesis of 3-Amino-5-[[[2,3-bis(acetyloxy)propyl]amino]carbonyl]-2,4,6-triiodo-benzoic acid can be approached through several routes, often starting from simpler triiodobenzoic acid derivatives. One potential synthetic pathway involves the following steps:

  • Starting with 5-amino-2,4,6-triiodoisophthalic acid (ATIIPA)

  • Protection of the carboxylic acid groups through esterification

  • Isocyanation of the 5-amino group to form an isocyanate intermediate

  • Addition reaction with 2,3-bis(acetyloxy)propylamine

  • Selective deprotection if necessary

The research literature indicates that related compounds have been synthesized using sodium dichloroiodate treatment at 75-85°C for 5 hours, with yields around 90% .

Chemical Modifications and Derivatives

The compound can undergo various chemical modifications, particularly at its functional groups:

  • Esterification: The carboxylic acid group can be converted to esters, though this may be hindered by the iodine-shielding effect.

  • Amidation: The carboxylic acid can form amide bonds with various amines.

  • Functionalization of the amino group: The 5-amino group can be modified through acylation, alkylation, or conversion to an isocyanate.

  • Hydrolysis of acetoxy groups: The acetoxy groups can be selectively hydrolyzed under mild alkaline conditions.

Studies have shown that when diethyl esters are introduced at the 1,3-positions of related compounds, they exhibit resistance to alkaline hydrolysis due to the steric hindrance created by the 2,4,6-iodine atoms. Conversely, certain ester groups, such as acetoxyethyl esters, can be selectively hydrolyzed under alkaline conditions .

Concentration1 mg5 mg10 mg
1 mM1.3966 mL6.9832 mL13.9665 mL
5 mM0.2793 mL1.3966 mL2.7933 mL
10 mM0.1397 mL0.6983 mL1.3966 mL

When preparing stock solutions, it is advisable to select an appropriate solvent based on the compound's solubility characteristics. Once prepared, the solution should be stored in separate packages to prevent product degradation caused by repeated freezing and thawing .

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